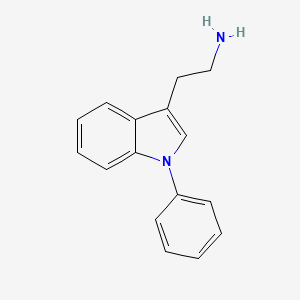

1-Phenyltryptamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H16N2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

2-(1-phenylindol-3-yl)ethanamine |

InChI |

InChI=1S/C16H16N2/c17-11-10-13-12-18(14-6-2-1-3-7-14)16-9-5-4-8-15(13)16/h1-9,12H,10-11,17H2 |

InChI Key |

VTNTWBXHFCUYEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)CCN |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 1 Phenyltryptamine and Its Analogues

Influence of Indole (B1671886) Ring Substitutions on Molecular Interactions

Substitutions on the indole ring of tryptamine (B22526) analogues significantly modulate their affinity and selectivity for various serotonin (B10506) (5-HT) receptors. While specific SAR studies focusing exclusively on 1-phenyltryptamine are limited in publicly available literature, general principles derived from broader tryptamine series can provide valuable insights.

For instance, the position of substituents on the indole nucleus is a key determinant of receptor affinity. Studies on various tryptamine derivatives have shown that substitutions at the 4- and 5-positions of the indole ring generally lead to higher affinity for 5-HT2A and 5-HT1A receptors compared to substitutions at the 6- or 7-positions. researchgate.netSpecifically, 4-hydroxylated derivatives often exhibit selectivity for the 5-HT2A receptor over the 5-HT1A receptor. researchgate.netIn contrast, 5-substituted tryptamines tend to have more balanced affinities for both 5-HT1A and 5-HT2A receptors. researchgate.net The nature of the substituent also plays a crucial role. The introduction of a hydroxyl group at the 4th and 5th positions of the indole ring in psilocin analogues results in significantly higher 5-HT2A agonistic activity compared to analogues with the hydroxyl group at the 6th and 7th positions. meduniwien.ac.atThis is attributed to the formation of a crucial hydrogen bond with residue L229 in the 5-HT2A receptor binding site, which helps guide the ligand into the orthosteric pocket. meduniwien.ac.atFurthermore, a stable salt bridge and hydrogen bond with residue D155 are more favorably formed by 4- and 5-hydroxylated analogues. meduniwien.ac.at Methylation of the indole nitrogen (position 1) has been shown to be tolerated without a loss of potency at NMDA receptors in some tryptamine series. meduniwien.ac.atHowever, in the context of 5-HT1F receptors, N1-methylation of an N,N-dimethyltryptamine analogue resulted in a 30-fold decrease in affinity, suggesting the indolic NH group may be involved in important binding interactions. nih.gov

Impact of Side-Chain Modifications on Molecular Recognition and Ligand-Biomolecule Interactions

Modifications to the ethylamine (B1201723) side chain of tryptamine analogues have a profound impact on their molecular recognition by and interaction with biological targets. The length, rigidity, and substitution pattern of the side chain can all influence binding affinity and functional activity.

The size of the N,N-dialkyl substituents on the terminal amine is a significant factor. For a series of indolealkylamines, it was found that N,N-dialkyl groups larger than diisopropyl lead to a marked reduction in affinity at both 5-HT2A and 5-HT1A recognition sites. researchgate.netThis suggests that the binding pocket has specific steric constraints.

Furthermore, the nature of the substituents on the nitrogen atom can dramatically alter the pharmacological profile. For example, in a series of N-benzyl-5-methoxytryptamines, substitution at the para position of the benzyl (B1604629) group resulted in reduced affinity for 5-HT2 family receptors, whereas ortho or meta substitutions enhanced affinity. acs.orgGenerally, the introduction of a large, lipophilic group on the nitrogen improved binding affinity. acs.orgHowever, it is important to note that increased affinity does not always correlate with increased functional activity. acs.orgIn some cases, tertiary amines in N-benzyltryptamines are not well-tolerated, leading to a complete loss of affinity at the 5-HT2A receptor. acs.org

Conformational Analysis of 1-Phenyltryptamine and its Implications for Binding Profiles

The three-dimensional shape, or conformation, of a molecule is a critical factor in its ability to bind to a biological receptor. For flexible molecules like 1-phenyltryptamine, understanding the preferred conformations and the energy barriers between them is essential for predicting their binding profiles.

While specific conformational analyses of 1-phenyltryptamine are not extensively detailed in the available literature, studies on related phenethylamines and tryptamines provide a foundational understanding. For phenethylamine (B48288) derivatives, an extended conformation is often calculated to be the most stable. nih.govThe conformation of hallucinogenic molecules, including tryptamine and phenylethylamine derivatives, is thought to be a key determinant of their activity, with specific spatial arrangements of key pharmacophoric features being necessary for receptor interaction. nih.gov Molecular modeling and dynamics simulations are powerful tools for exploring the conformational landscape of ligands and their interactions with receptors. For instance, molecular dynamics simulations of serotonin receptor-ligand complexes have been used to understand the stability and dynamics of these interactions, revealing the importance of the lipid membrane environment. rsc.orgSuch computational approaches can help to elucidate how the phenyl substitution at the 1-position of the tryptamine indole ring might influence the conformational preferences of the ethylamine side chain and, consequently, its presentation to the receptor binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Phenyltryptamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of new, unsynthesized compounds and for gaining insights into the molecular features that are important for bioactivity.

Computational Parameters in QSAR Modeling (e.g., atomic net charges, superdelocalizabilities)

A wide range of molecular descriptors are employed in QSAR studies to numerically represent the physicochemical properties of molecules. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

Electronic parameters describe the distribution of electrons in a molecule and are crucial for understanding electrostatic interactions with the receptor. Examples include:

Atomic net charges: These represent the partial charge on each atom and are important for electrostatic interactions.

Steric parameters relate to the size and shape of the molecule and are important for determining how well a ligand fits into a binding pocket. Examples include:

Molar refractivity (MR): This is a measure of the volume of a molecule and its polarizability.

Topological indices: These are numerical descriptors derived from the graph representation of a molecule and can encode information about its size, shape, and branching.

Hydrophobic parameters quantify the lipophilicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in the receptor. The most common hydrophobic parameter is:

LogP: The logarithm of the partition coefficient between octanol (B41247) and water.

In a QSAR study of N,N-diallyltryptamine derivatives, steric bulk (CMR), electronic (σp), and hydrophobic (π) constants were used to correlate with binding affinity at various receptors. wikipedia.orgThe steric volume parameter CMR showed a positive correlation with binding affinity at 5-HT1A, 5-HT1D, 5-HT7, and μ-opioid receptors. wikipedia.org

Predictive Modeling of Molecular Interactions Based on Structural Variations

Predictive QSAR models are developed using statistical methods such as multiple linear regression (MLR) and partial least squares (PLS) to correlate the calculated molecular descriptors with the observed biological activity. A robust QSAR model should not only fit the existing data well but also have good predictive power for new compounds.

For tryptamine derivatives, QSAR models have been successfully developed to predict their activity at various receptors. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to study hallucinogenic phenylalkylamines, a class of compounds structurally related to 1-phenyltryptamine. researchgate.netThese models generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

In a study of tryptamine analogues binding to the human 5-HT1E receptor, QSAR techniques including CoMFA were used to support the finding that hydrogen bonding plays a key role in the ligand-receptor interaction. researchgate.netFor a series of N,N-diallyltryptamine derivatives, QSAR analysis revealed that binding affinity at several receptors was correlated with the Hammett substituent parameter (σp), with higher affinity associated with larger σp values. wikipedia.orgAt the σ2 receptor, higher affinity was correlated with increasing hydrophobicity (π). wikipedia.org These predictive models, once validated, can be powerful tools in the drug discovery process, enabling the virtual screening of large compound libraries and the rational design of new analogues with improved potency and selectivity.

Advanced Analytical Techniques for 1 Phenyltryptamine Characterization and Quantification

Chromatographic Separation Methods for Phenyltryptamine Isolation and Purity Assessment

Chromatographic techniques are fundamental for isolating 1-Phenyltryptamine from reaction mixtures or complex samples and for assessing its purity. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

Gas Chromatography (GC): GC is a powerful technique for separating volatile and thermally stable compounds. For tryptamines, which can be analyzed directly or after derivatization, GC provides high resolution and sensitivity. researchgate.net The development of a robust GC method for 1-Phenyltryptamine would involve optimizing several parameters to achieve efficient separation and sharp peak shapes.

Column Selection: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5ms), is typically suitable for the analysis of tryptamine (B22526) derivatives. researchgate.net

Temperature Programming: An optimized temperature program is crucial. A typical method would start at a lower temperature (e.g., 100-150°C) to allow for the elution of volatile solvents, followed by a controlled ramp (e.g., 10-20°C/min) to a final temperature (e.g., 280-310°C) to ensure the elution of 1-Phenyltryptamine. scirp.org

Injector and Detector: A split/splitless injector is commonly used, with an injection temperature high enough (e.g., 250-280°C) to ensure rapid volatilization without thermal degradation. scirp.org A Flame Ionization Detector (FID) offers excellent sensitivity for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing indolic compounds. nih.gov

Stationary Phase: A C8 or C18 silica-based column is the standard choice for separating tryptamine derivatives, offering good retention and selectivity. nih.govcetjournal.it

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier like acetonitrile or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture.

Detection: A UV detector is highly effective for detecting tryptamines, as the indole (B1671886) ring possesses a strong chromophore. Detection is typically performed at the absorbance maximum of the indole structure, around 280 nm. cetjournal.it A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment.

Table 1: Illustrative Chromatographic Method Parameters for Tryptamine Derivatives This table presents typical starting parameters for method development based on the analysis of related tryptamine and indole compounds.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase / Carrier Gas | Helium or Hydrogen | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1-2 mL/min | 0.8-1.2 mL/min |

| Temperature | Oven Program: 150°C to 300°C at 15°C/min | Ambient or controlled (e.g., 30-40°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV-Vis (at 280 nm) or Mass Spectrometer (MS) |

Hyphenating chromatography with mass spectrometry provides the combined power of high-efficiency separation and highly specific detection, making it the gold standard for the definitive identification of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique in forensic and chemical analysis for identifying tryptamines and phenethylamines. researchgate.net The mass spectrometer provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which constitute a unique fingerprint for the compound. Electron Ionization (EI) is the most common ionization technique used in GC-MS. mdpi.com For 1-Phenyltryptamine, the molecular ion peak would be expected, although it may be of low intensity. The primary fragmentation would likely occur at the Cα-Cβ bond of the ethylamine (B1201723) side chain, a characteristic fragmentation pathway for tryptamines. researchgate.netmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has become an indispensable tool for the analysis of designer drugs and related compounds in various matrices, including biological fluids. nih.gov It is particularly advantageous for compounds that are not amenable to GC. Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that typically generates a protonated molecular ion ([M+H]⁺), which is crucial for determining the molecular weight of the analyte. mdpi.comnih.gov Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by selecting the protonated molecule and subjecting it to collision-induced dissociation (CID) to generate specific product ions, which are then used for quantification and confirmation. nih.govmdpi.com

Spectroscopic Identification and Structural Elucidation of 1-Phenyltryptamine

Spectroscopic techniques provide detailed information about the molecular structure of 1-Phenyltryptamine, confirming the connectivity of atoms and the presence of specific functional groups.

NMR spectroscopy is the most powerful method for the unambiguous structural elucidation of organic molecules.

¹H-NMR Spectroscopy: This technique provides information about the chemical environment of each hydrogen atom in the molecule. The spectrum of 1-Phenyltryptamine would be expected to show distinct signals for the protons on the indole ring, the ethylamine side chain, and the N-phenyl group. The chemical shifts, splitting patterns (multiplicity), and integration values would allow for the complete assignment of the proton structure. For example, the methylene protons of the ethylamine side chain would likely appear as two distinct triplets. nih.govhmdb.ca

¹³C-NMR Spectroscopy: This technique provides a signal for each unique carbon atom in the molecule. The spectrum for 1-Phenyltryptamine would show characteristic signals for the carbons of the indole core, the ethylamine side chain, and the N-phenyl ring. The chemical shifts are indicative of the electronic environment of each carbon atom. nih.govoregonstate.edu For instance, the carbons of the phenyl ring attached to the nitrogen would appear in the aromatic region (typically 110-150 ppm). impactfactor.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Phenyltryptamine Predicted values are based on the analysis of tryptamine and N-phenylindole derivatives. nih.govimpactfactor.org Solvent: DMSO-d₆.

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Indole C2 | ~7.2-7.4 (d) | ~124-126 |

| Indole C4 | ~7.5-7.7 (d) | ~118-120 |

| Indole C5 | ~6.9-7.1 (t) | ~121-123 |

| Indole C6 | ~7.0-7.2 (t) | ~119-121 |

| Indole C7 | ~7.3-7.5 (d) | ~111-113 |

| Ethyl Cα | ~3.4-3.6 (t) | ~40-42 |

| Ethyl Cβ | ~3.0-3.2 (t) | ~23-25 |

| N-Phenyl C1' | - | ~140-145 |

| N-Phenyl C2'/C6' | ~6.8-7.0 (d) | ~115-120 |

| N-Phenyl C3'/C5' | ~7.2-7.4 (t) | ~128-130 |

| N-Phenyl C4' | ~6.7-6.9 (t) | ~118-122 |

As a standalone technique, MS is used to determine the molecular weight and to deduce structural information from fragmentation patterns. The molecular weight of 1-Phenyltryptamine (C₁₆H₁₆N₂) is 236.31 g/mol .

Molecular Ion: In EI-MS, the molecular ion peak (M⁺) would be observed at m/z 236. In soft ionization techniques like ESI-MS, the protonated molecule ([M+H]⁺) would be found at m/z 237. nih.gov

Fragmentation Pattern: The most characteristic fragmentation in tryptamines is the cleavage of the bond between the α and β carbons of the side chain (β-cleavage). researchgate.net This would result in the formation of a stable iminium ion. The primary fragment ion for 1-Phenyltryptamine would be expected from the loss of the phenylaminoethyl side chain, leading to a fragment corresponding to the indole structure, or cleavage at the Cα-Cβ bond.

Table 3: Predicted Key Mass Spectrometry Fragments for 1-Phenyltryptamine Predictions are based on common fragmentation pathways of tryptamine derivatives. mdpi.comresearchgate.net

| m/z Value | Ion Type | Proposed Fragment Structure |

|---|---|---|

| 237 | [M+H]⁺ | Protonated 1-Phenyltryptamine (ESI) |

| 236 | [M]⁺ | Molecular Ion (EI) |

| 130 | Fragment | Indolylmethylene cation [C₉H₈N]⁺ (from Cα-Cβ cleavage) |

| 117 | Fragment | Indole cation [C₈H₇N]⁺ |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov The IR spectrum of 1-Phenyltryptamine would display characteristic absorption bands confirming its structure. acs.org Key expected peaks include N-H stretching vibrations from the secondary amine, aromatic C-H stretching, C=C stretching from the aromatic rings, and C-N stretching. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The indole ring system in 1-Phenyltryptamine is a strong chromophore. The UV spectrum of indole typically shows absorption maxima around 220 nm and 280 nm. researchgate.net The substitution of a phenyl group on the indole nitrogen would be expected to cause a slight shift (bathochromic or hypsochromic) in these absorption bands, providing a characteristic spectral signature. researchgate.net

Table 4: Expected Spectroscopic Data for 1-Phenyltryptamine

| Spectroscopic Technique | Expected Features |

|---|---|

| Infrared (IR) | ~3400 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~1600-1450 cm⁻¹ (Aromatic C=C stretch), ~1350-1250 cm⁻¹ (C-N stretch) |

| UV-Visible (UV-Vis) | Absorption maxima (λmax) approx. 220-230 nm and 280-290 nm |

Other Instrumental Analytical Methodologies Applicable to Phenyltryptamines

Beyond traditional chromatography, several other instrumental techniques can be effectively employed for the analysis of 1-Phenyltryptamine and its analogs. These methods can provide complementary information and are often advantageous in terms of speed, resolution, and minimal sample and solvent consumption.

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.govaurorabiomed.com This technique is well-suited for the analysis of charged or chargeable molecules like tryptamines. In CE, a narrow-bore fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. aurorabiomed.com The separation is based on differences in the charge-to-mass ratio of the analytes, leading to different migration times through the capillary. nih.gov

For tryptamines, which are basic compounds, the separation is typically performed in acidic BGEs to ensure the analytes are protonated and carry a positive charge. The composition of the BGE, including its pH, ionic strength, and the presence of organic modifiers or additives, can be optimized to achieve the desired separation selectivity and efficiency. nih.gov Due to the structural similarities among different phenyltryptamines, CE offers a powerful tool for their resolution, which can be challenging with conventional chromatographic methods. cabidigitallibrary.org

Key advantages of CE for phenyltryptamine analysis include:

High efficiency and resolution: CE can generate a large number of theoretical plates, leading to sharp peaks and excellent separation of closely related compounds.

Short analysis times: Separations in CE are often completed within minutes.

Low consumption of sample and reagents: Only nanoliter volumes of sample and microliter volumes of BGE are required for each analysis, making it a cost-effective and environmentally friendly technique. nih.gov

Versatility: Various modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed to optimize the separation of a wide range of analytes.

Below is a table summarizing typical CE conditions that have been used for the analysis of tryptamine and related compounds, which could be adapted for 1-Phenyltryptamine.

| Parameter | Typical Conditions | Purpose |

| Capillary | Fused-silica, 50-75 µm i.d., 40-60 cm total length | Provides the separation channel. |

| Background Electrolyte (BGE) | 25-100 mM phosphate or borate buffer | Maintains a stable pH and electrical conductivity. |

| pH | 2.5 - 9.5 | Influences the charge of the analyte and the electroosmotic flow (EOF). |

| Applied Voltage | 15-30 kV | Drives the separation of analytes. |

| Temperature | 20-30 °C | Affects viscosity of the BGE and migration times. |

| Detection | UV-Vis (200-220 nm) or Mass Spectrometry (MS) | Monitors the separated analytes as they pass the detector. |

Electroanalytical techniques, such as voltammetry, offer a powerful platform for investigating the redox properties of electroactive molecules like 1-Phenyltryptamine and for their quantitative determination. researchgate.net These methods are based on measuring the current response of an analyte to an applied potential at an electrode surface. The indole nucleus present in the tryptamine structure is electrochemically active and can be oxidized at a suitable electrode material, such as a glassy carbon electrode (GCE). cabidigitallibrary.orgnih.gov

The electrochemical oxidation of tryptamine has been shown to be a quasi-reversible process, with the potential and current of the oxidation peak being dependent on the pH of the supporting electrolyte and the scan rate. cabidigitallibrary.orgnih.gov By studying the voltammetric behavior of 1-Phenyltryptamine, valuable information about its oxidation mechanism, including the number of electrons and protons involved in the reaction, can be obtained. nih.gov

Furthermore, the relationship between the peak current and the concentration of the analyte can be exploited for quantitative analysis. Techniques like square-wave voltammetry (SWV) and differential pulse voltammetry (DPV) are particularly sensitive and can be used for the determination of tryptamines at trace levels. cabidigitallibrary.orgnih.gov

Key findings from electroanalytical studies on related tryptamines include:

| Technique | Electrode | Key Findings | Application |

| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | Provides information on the redox potentials and mechanism of oxidation. | Characterization of redox behavior. |

| Square-Wave Voltammetry (SWV) | GCE | Offers high sensitivity and low detection limits. | Quantification at trace levels. |

| Differential Pulse Voltammetry (DPV) | GCE | Enhanced sensitivity compared to CV, suitable for quantitative analysis. | Determination in various matrices. |

The study of the electrochemical behavior of 1-Phenyltryptamine could provide insights into its potential metabolic pathways involving oxidation and could form the basis for the development of simple, rapid, and cost-effective analytical methods for its detection and quantification. researchgate.net

Method Validation and Quality Control in 1-Phenyltryptamine Analytical Procedures

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose and provides reliable, reproducible, and accurate results. loesungsfabrik.deslideshare.net The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures. altabrisagroup.comgmp-compliance.orgich.org For the analysis of 1-Phenyltryptamine, any developed method, whether based on chromatography, capillary electrophoresis, or electroanalytical techniques, must undergo a thorough validation process.

The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. altabrisagroup.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ich.org

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by analyzing a sample with a known concentration of the analyte and comparing the measured value to the true value. altabrisagroup.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility. altabrisagroup.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. altabrisagroup.com

The following table summarizes these validation parameters and their typical acceptance criteria.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | No interference from other components. | Peak purity, resolution > 1.5 |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.99 |

| Range | Concentration interval of reliability. | Defined by linearity, accuracy, and precision. |

| Accuracy | Closeness to the true value. | Recovery of 98-102% |

| Precision | Agreement between repeated measurements. | RSD ≤ 2% |

| LOD | Lowest detectable amount. | Signal-to-noise ratio of 3:1 |

| LOQ | Lowest quantifiable amount. | Signal-to-noise ratio of 10:1 |

| Robustness | Insensitivity to small method variations. | No significant change in results. |

Quality Control (QC) in the context of 1-Phenyltryptamine analysis involves the routine use of procedures to monitor the performance of the analytical method. nih.gov This includes the regular analysis of QC samples at different concentration levels to ensure the continued accuracy and precision of the method. nih.gov System suitability tests should also be performed before each analytical run to verify that the instrument and the method are performing within acceptable limits. altabrisagroup.com Adherence to strict method validation and quality control protocols is essential for generating legally defensible and scientifically sound analytical data for 1-Phenyltryptamine.

Theoretical and Computational Investigations of 1 Phenyltryptamine

Quantum Chemical Studies of 1-Phenyltryptamine Electronic Structure

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties. These studies are fundamental to understanding molecular stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by focusing on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.

Table 1: Illustrative Frontier Molecular Orbital Properties

| Molecular Orbital | Energy (eV) | Description | Predicted Role in Reactivity |

| HOMO | -5.85 | Highest Occupied Molecular Orbital; primarily located on the indole (B1671886) ring system. | Electron-donating region; site for electrophilic attack. |

| LUMO | -0.95 | Lowest Unoccupied Molecular Orbital; distributed across the phenyl and indole rings. | Electron-accepting region; site for nucleophilic attack. |

| HOMO-LUMO Gap | 4.90 | Energy difference between HOMO and LUMO. | Indicates high kinetic stability and moderate reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the three-dimensional charge distribution of a molecule. It is used to identify the electrophilic and nucleophilic sites and to predict how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons and are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

An MEP analysis of 1-phenyltryptamine would likely show a region of significant negative electrostatic potential around the nitrogen atom of the indole ring, due to its lone pair of electrons. Conversely, the hydrogen atoms attached to the terminal amine group would exhibit a positive potential, making them potential hydrogen bond donors. The phenyl group's surface would display a relatively neutral or slightly negative potential due to the delocalized pi-electrons. This detailed charge landscape is crucial for understanding non-covalent interactions, such as those occurring in a receptor binding pocket.

Table 2: Predicted Electrostatic Potential Regions in 1-Phenyltryptamine

| Molecular Region | Predicted Electrostatic Potential | Interaction Propensity |

| Indole Nitrogen (N1) | Negative | Site for electrophilic interaction or hydrogen bond accepting. |

| Terminal Amine Group (-NH2) | Positive (on H atoms) | Site for nucleophilic interaction or hydrogen bond donating. |

| Aromatic Rings (Indole & Phenyl) | Slightly Negative / Neutral | Potential for pi-pi stacking and van der Waals interactions. |

Molecular Dynamics (MD) Simulations of 1-Phenyltryptamine Molecular Behavior

Molecular dynamics (MD) simulations compute the motion of atoms and molecules over time by solving Newton's equations of motion. This technique allows for the observation of molecular behavior on a timescale from picoseconds to microseconds, providing insights into dynamic processes such as ligand-receptor binding and membrane transport.

MD simulations are instrumental in studying how a ligand like 1-phenyltryptamine interacts with a biological target, such as a G protein-coupled receptor (GPCR). The process typically begins with molecular docking to predict the most favorable binding orientation (pose) of the ligand in the receptor's active site. This initial pose is then used as the starting point for an MD simulation, where the entire ligand-receptor complex is placed in a simulated physiological environment (water and ions).

The simulation reveals the stability of the binding pose and characterizes the key intermolecular interactions that maintain the complex. For 1-phenyltryptamine, interactions with a target like the serotonin (B10506) 2A receptor (5-HT2A) would be analyzed. Key interactions would likely include hydrogen bonds between the terminal amine and acidic residues (e.g., Aspartic Acid), pi-pi stacking between the indole or phenyl rings and aromatic residues (e.g., Phenylalanine, Tryptophan), and van der Waals forces. nih.gov The simulation can quantify the frequency and duration of these interactions, providing a detailed picture of the binding dynamics. mdpi.com

Table 3: Potential Interactions of 1-Phenyltryptamine in a Serotonin Receptor Binding Site

| Interaction Type | Ligand Moiety Involved | Potential Receptor Residues |

| Hydrogen Bonding | Terminal Amine (-NH2) | Aspartic Acid, Serine, Threonine |

| Pi-Pi Stacking | Indole Ring, Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Ethyl Sidechain, Phenyl Ring | Leucine, Isoleucine, Valine |

| Cation-Pi Interaction | Protonated Amine (-NH3+) | Tryptophan, Tyrosine |

The ability of a molecule to cross the cell membrane is a critical factor in its bioavailability and mechanism of action. MD simulations can model the process of a molecule permeating a lipid bilayer, providing insights into its passive diffusion characteristics. nih.gov Recent computational studies on various tryptamines have shown that their ability to permeate a neuronal membrane is crucial for targeting intracellular receptors. acs.orgresearchgate.netnih.gov

Using techniques like umbrella sampling, simulations can calculate the potential of mean force (PMF), which represents the free energy profile of the molecule as it moves along an axis perpendicular to the membrane surface. acs.org The height of the energy barrier in this profile corresponds to the difficulty of permeation. Studies on substituted tryptamines have demonstrated that factors such as N-alkylation and substitutions on the indole ring significantly affect permeability. reddit.com Furthermore, the protonation state is critical; protonated (charged) tryptamines face a substantially higher energy barrier to crossing the hydrophobic core of the membrane compared to their neutral counterparts. nih.govacs.org A simulation of 1-phenyltryptamine would quantify the energetic cost of its translocation across a model neuronal membrane.

Table 4: Illustrative Free Energy Barriers (ΔG_perm) for Membrane Permeation of Tryptamine (B22526) Analogs

| Compound | Key Feature | Predicted ΔG_perm (kcal/mol) | Implication |

| Tryptamine | Parent compound | ~10-12 | Moderate permeability. |

| N,N-Dimethyltryptamine | Tertiary amine | ~8-10 | Increased permeability due to higher lipophilicity. |

| 5-MeO-DMT | Methoxy group | ~7-9 | Enhanced permeability. researchgate.net |

| 1-Phenyltryptamine (Hypothetical) | N1-Phenyl group | ~9-11 | High lipophilicity suggests good permeability, pending steric factors. |

| Tryptamine (Protonated) | Charged amine | >20 | Very low permeability; effectively impermeable. acs.org |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems

While MD simulations based on classical mechanics (MM) are excellent for studying large systems and long timescales, they cannot model chemical reactions or electronic polarization accurately. Quantum mechanics (QM) methods are accurate but computationally too expensive for entire biomolecular systems. Hybrid QM/MM methods offer a solution by combining the strengths of both approaches. nih.gov

In a QM/MM simulation, the system is partitioned into a small, chemically active region (e.g., the ligand and the key amino acid residues in an enzyme's active site) that is treated with QM, while the rest of the system (the bulk of the protein and solvent) is treated with MM. rsc.orgresearchgate.net This approach is particularly valuable for studying enzymatic reactions, where bond-breaking and bond-forming events occur. For example, QM/MM has been used to investigate the metabolism of tryptamine by monoamine oxidase A, elucidating the mechanism of the amine oxidation. rsc.org Similarly, studying the binding of 1-phenyltryptamine to a receptor where charge transfer or significant electronic polarization occurs would necessitate a QM/MM approach to accurately capture the electronic details of the interaction while still accounting for the dynamics of the larger protein environment. manchester.ac.uknih.gov

In Silico Approaches for Rational Molecular Design and Interaction Prediction

Theoretical and computational chemistry have become indispensable tools in modern drug discovery, offering powerful methods to predict how a molecule like 1-Phenyltryptamine might interact with biological targets. These in silico approaches allow researchers to model and simulate molecular behavior at an atomic level, providing insights that guide the rational design of new compounds with potentially enhanced affinity and selectivity. By leveraging computational power, scientists can screen virtual libraries of molecules, refine their structures, and predict their binding modes and energies before undertaking expensive and time-consuming laboratory synthesis. mdpi.comrowan.edu This section details the key computational strategies used to investigate 1-Phenyltryptamine, including molecular docking, molecular dynamics simulations, and the development of pharmacophore models.

Molecular Docking Simulations

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor. For 1-Phenyltryptamine, this involves docking the molecule into the known three-dimensional structures of relevant biological targets, such as various serotonin receptors (e.g., 5-HT1A, 5-HT2A). herbmedpharmacol.comnih.gov Software like AutoDock Vina is commonly employed to perform these simulations, calculating a binding affinity or "docking score" (typically in kcal/mol) that estimates the strength of the interaction. herbmedpharmacol.com

The process begins with preparing the 3D structures of both the ligand (1-Phenyltryptamine) and the protein receptor. The software then samples a vast number of possible conformations and orientations of the ligand within the receptor's binding site. The most favorable binding poses are identified based on scoring functions that evaluate intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. herbmedpharmacol.comnih.gov

Research on analogous tryptamine compounds has shown that specific amino acid residues within the receptor are crucial for binding. For instance, in studies of N,N-dimethyltryptamine (DMT) analogues with the 5-HT1B receptor, key interactions were observed with residues such as Aspartic Acid 129 (D129), Isoleucine 130 (I130), and Phenylalanine 330 (F330). herbmedpharmacol.com A similar analysis for 1-Phenyltryptamine would predict its interaction profile, highlighting which residues it likely forms bonds with. This information is fundamental for designing derivatives with improved binding characteristics.

Below is an illustrative data table showing hypothetical docking results for 1-Phenyltryptamine and two designed derivatives against the 5-HT2A receptor. Such data helps prioritize which novel compounds are most promising for synthesis and further testing.

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

|---|---|---|---|

| 1-Phenyltryptamine | -8.5 | Asp155, Ser242, Phe339 | Hydrogen Bond, Hydrophobic |

| Derivative A (with hydroxyl group) | -9.2 | Asp155, Ser159, Ser242, Phe339 | Hydrogen Bond, Hydrophobic |

| Derivative B (with fluoro group) | -8.8 | Asp155, Phe243, Phe339, Trp336 | Hydrogen Bond, π-π Stacking |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion, providing a more realistic representation of the biological environment. mdpi.comnih.gov

Following a promising docking result, an MD simulation would be run on the 1-Phenyltryptamine-receptor complex for a duration typically ranging from nanoseconds to microseconds. herbmedpharmacol.com This simulation reveals the stability of the binding pose and the flexibility of both the ligand and the protein. Key parameters analyzed during MD simulations include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms over time from their initial position. A stable RMSD value suggests the complex has reached equilibrium and is structurally stable. mdpi.commdpi.com

Root-Mean-Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher RMSF values in certain regions of the protein can reveal flexibility that may be important for ligand binding or receptor activation. herbmedpharmacol.com

Solvent-Accessible Surface Area (SASA): Calculates the surface area of the protein accessible to the solvent. Changes in SASA upon ligand binding can indicate conformational changes. herbmedpharmacol.com

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation, confirming the stability of key interactions predicted by docking. mdpi.com

These analyses provide a deeper understanding of the binding event, confirming whether the initial docking pose is maintained and identifying subtle conformational adjustments that are critical for molecular recognition. nih.gov

| Parameter | 1-Phenyltryptamine Complex | Significance |

|---|---|---|

| Simulation Time | 100 ns | Duration of the molecular dynamics simulation. |

| Average RMSD | 0.18 nm | Low value indicates high structural stability of the complex. |

| Average RMSF (Binding Site) | 0.12 nm | Low fluctuation of key residues suggests a stable binding interaction. |

| Stable Hydrogen Bonds | 2-3 | Indicates persistent key interactions with the receptor. |

Pharmacophore Modeling and QSAR

The insights gained from docking and MD simulations can be used to develop a pharmacophore model. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific receptor. nih.govnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.govmdpi.com

By analyzing the binding poses of 1-Phenyltryptamine and its active analogues, a pharmacophore model can be constructed. This model serves as a 3D template for virtual screening, allowing researchers to rapidly search large databases of compounds to identify other molecules that fit the model and are therefore likely to be active at the same target. mdpi.com

Furthermore, this data can be used in Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net By analyzing a series of 1-Phenyltryptamine derivatives with known binding affinities, a QSAR model can be built to predict the activity of new, unsynthesized derivatives. This predictive power helps to prioritize the design of molecules with the highest likelihood of success, streamlining the drug discovery process. researchgate.netnih.gov

Future Directions and Emerging Research Avenues in 1 Phenyltryptamine Chemistry

Development of Novel and Sustainable Synthetic Pathways for 1-Phenyltryptamine Analogues

The synthesis of 1-phenyltryptamine and its analogues is moving towards more efficient, environmentally friendly, and versatile methods. A significant trend is the adoption of "green chemistry" principles to minimize waste and energy consumption. rsc.orgfrontiersin.org One-pot reactions and catalytic processes are at the forefront of this movement, offering streamlined approaches to complex molecular architectures. semanticscholar.orgacs.org

A notable advancement is the use of enzymatic platforms for the synthesis of tryptamine (B22526) derivatives. rsc.org These biocatalytic methods offer high selectivity and operate under mild conditions, reducing the need for harsh reagents and protecting groups. For instance, the use of transferases in flow chemistry systems has been shown to dramatically reduce reaction times and improve yields for the synthesis of various tryptamine analogues. rsc.org

Radical cyclization reactions are also emerging as a powerful tool for constructing the core indole (B1671886) structure of tryptamines. acs.org These methods can provide access to a diverse range of substituted tryptamines. Furthermore, direct, one-pot reductive alkylation of indoles represents a significant improvement over traditional multi-step syntheses, offering a more convergent and atom-economical approach. acs.org

The following table summarizes some of the novel synthetic approaches for tryptamine analogues:

| Synthetic Approach | Key Features | Advantages |

| Enzymatic Synthesis | Utilizes enzymes as catalysts. | High selectivity, mild reaction conditions, reduced waste. rsc.org |

| Radical Cyclization | Forms the indole ring via radical intermediates. | Access to diverse substitution patterns. acs.org |

| One-Pot Reductive Alkylation | Combines multiple reaction steps into a single procedure. | Increased efficiency, reduced purification steps. acs.org |

| Iridium-Catalyzed C3-Alkylation | Employs an iridium catalyst for direct functionalization of the indole ring. | High atom economy, convenient and sustainable. semanticscholar.org |

These innovative synthetic strategies are not only expanding the chemical space accessible to researchers but are also aligning the field with the principles of sustainable chemistry.

Exploration of Advanced Structural Modifications for Targeted Molecular Interactions

The biological activity of 1-phenyltryptamine analogues is intrinsically linked to their three-dimensional structure and the nature of their substituents. Future research will increasingly focus on making precise structural modifications to achieve targeted interactions with specific biological receptors, particularly serotonin (B10506) (5-HT) receptors. nih.govnih.gov Understanding the structure-activity relationship (SAR) is paramount in designing molecules with desired pharmacological profiles.

Studies have shown that substitutions on the indole ring and the terminal amino group of the tryptamine scaffold can significantly influence receptor binding affinity and functional activity. nih.govnih.govmdpi.com For example, the introduction of different functional groups at various positions on the phenyl ring of 1-phenyltryptamine can modulate its interaction with specific receptor subtypes.

The exploration of N,N-dialkylated tryptamines continues to be a fruitful area of research. nih.gov The nature of the alkyl groups can impact the molecule's lipophilicity and steric profile, thereby affecting its ability to cross biological membranes and interact with receptor binding pockets. The synthesis and characterization of a wide array of N,N-diallyltryptamine (DALT) derivatives have provided valuable insights into how different substituents on the indole ring influence their analytical properties and, by extension, their potential biological activities. nih.gov

The table below highlights key structural modifications and their general impact on the activity of tryptamine derivatives:

| Structural Modification | General Impact on Activity |

| Indole Ring Substitution | Can modulate receptor selectivity and affinity. mdpi.com |

| N-Alkylation of the Amino Group | Affects potency and metabolic stability. nih.gov |

| Side Chain Alkylation | Can influence receptor binding and functional efficacy. nih.gov |

Future efforts will likely involve the synthesis of novel analogues with constrained conformations to better understand the bioactive conformation required for receptor activation.

Refinement of Computational Models for Enhanced Predictive Power in Phenyltryptamine Research

Computational modeling has become an indispensable tool in modern drug discovery and chemical research. springernature.comresearchgate.netnih.gov In the context of 1-phenyltryptamine, computational approaches are being refined to provide more accurate predictions of molecular properties and biological activities, thereby accelerating the research and development process. nih.govpfizer.com

Molecular docking simulations are widely used to predict the binding modes of tryptamine derivatives within the active sites of their target receptors. springernature.comnih.govmdpi.com These in silico experiments provide valuable insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand binding. The development of more sophisticated docking algorithms and scoring functions is crucial for improving the accuracy of these predictions. nih.govforlilab.org

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. researchgate.net By correlating the structural features of a series of compounds with their biological activities, QSAR models can be developed to predict the activity of novel, unsynthesized molecules. mdpi.com Holographic QSAR (HQSAR) is one such method that has been applied to tryptamine derivatives to understand the contributions of different molecular fragments to their activity at various receptors. mdpi.com

The integration of machine learning and artificial intelligence is poised to revolutionize predictive modeling in this field. nih.govresearchgate.net These advanced computational techniques can analyze large datasets of chemical structures and biological activities to identify complex patterns and build highly predictive models. mdpi.com

The following table outlines some of the key computational models used in tryptamine research:

| Computational Model | Application |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor. springernature.commdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity to predict the activity of new compounds. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of a ligand-receptor complex over time. |

| Machine Learning Models | Utilizes algorithms to learn from data and make predictions on new data. mdpi.com |

As computational power increases and algorithms become more sophisticated, the predictive power of these models will continue to improve, providing invaluable guidance for the design and synthesis of new 1-phenyltryptamine analogues.

Application of Emerging Analytical Technologies for Comprehensive Characterization of Tryptamine Compounds

The comprehensive characterization of 1-phenyltryptamine and its analogues is essential for ensuring their purity, confirming their structure, and understanding their metabolic fate. A range of sophisticated analytical techniques are employed for this purpose, with ongoing advancements leading to greater sensitivity, specificity, and efficiency. researchgate.net

Mass spectrometry (MS) is a cornerstone of tryptamine analysis, with various ionization techniques and mass analyzers being utilized. researchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of novel compounds. labrulez.com Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent molecule and analyzing the resulting product ions. researchgate.net

Chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are typically coupled with mass spectrometry (LC-MS and GC-MS) to separate complex mixtures and identify individual components. researchgate.net These hyphenated techniques are indispensable for the analysis of tryptamines in various matrices.

Nuclear magnetic resonance (NMR) spectroscopy is another critical tool for the unambiguous structure elucidation of tryptamine derivatives. nih.gov One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Emerging analytical technologies, such as ion mobility spectrometry and advanced data analysis techniques like molecular networking, are further enhancing the capabilities for tryptamine characterization. labrulez.com These methods can help to differentiate between isomers and identify unknown compounds in complex samples. researchgate.netresearchgate.net Thin-layer chromatography (TLC) also remains a simple and cost-effective method for the initial screening and analysis of tryptamines. critical.consulting

The table below lists some of the key analytical techniques used for the characterization of tryptamine compounds:

| Analytical Technique | Primary Application |

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a mixture. researchgate.net |

| Gas Chromatography (GC) | Separation of volatile compounds. nih.gov |

| Mass Spectrometry (MS) | Determination of molecular weight and structure. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure elucidation. nih.gov |

| Thin-Layer Chromatography (TLC) | Rapid screening and separation. critical.consulting |

The continued development and application of these advanced analytical technologies will be crucial for advancing our understanding of the chemistry and pharmacology of 1-phenyltryptamine and its analogues.

Q & A

Basic: What synthetic methodologies are optimal for producing high-purity 1-Phenyltryptamine, and how can purity be validated?

Answer:

The synthesis of 1-Phenyltryptamine typically involves Friedel-Crafts acylation or reductive amination routes. For reproducibility, document reaction conditions (e.g., temperature, catalysts, solvents) and employ purification techniques like column chromatography or recrystallization. Validate purity using HPLC (≥95% purity threshold) and characterize the compound via -/-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Ensure consistency by cross-referencing spectral data with established literature .

Basic: Which analytical techniques are critical for structural elucidation and stability testing of 1-Phenyltryptamine?

Answer:

Structural confirmation requires multimodal analysis:

- NMR : Assign proton/carbon environments and detect impurities.

- X-ray crystallography : Resolve absolute configuration if crystalline.

- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns.

For stability, conduct accelerated degradation studies (e.g., exposure to heat, light, or pH extremes) monitored via LC-MS to identify degradation products. Report limits of detection (LOD) and quantification (LOQ) for reproducibility .

Advanced: How can researchers design dose-response experiments to evaluate 1-Phenyltryptamine’s receptor binding affinity?

Answer:

Use radioligand displacement assays (e.g., -LSD for 5-HT receptors) with serial dilutions (e.g., 1 nM–10 µM). Include positive controls (e.g., ketanserin) and negative controls (vehicle-only). Calculate IC values via nonlinear regression (e.g., GraphPad Prism). Address variability by triplicate runs and statistical tests (ANOVA with post-hoc corrections). For in vivo relevance, correlate with functional assays (e.g., cAMP accumulation) .

Advanced: How should contradictory pharmacokinetic data (e.g., bioavailability discrepancies) be resolved across studies?

Answer:

Conduct a systematic review to identify confounding variables:

- Species differences : Compare rodent vs. primate metabolic rates.

- Administration routes : Oral vs. intravenous dosing alters absorption.

- Analytical sensitivity : Validate assays (e.g., LC-MS/MS) for plasma quantification.

Perform meta-analysis using tools like RevMan to pool data, assess heterogeneity (I statistic), and apply random-effects models. Publish raw datasets to enable reanalysis .

Basic: What in vitro models are suitable for identifying 1-Phenyltryptamine’s primary metabolites?

Answer:

Incubate 1-Phenyltryptamine with liver microsomes (human/rat) and NADPH cofactor. Quench reactions at timed intervals (0–120 min) and extract metabolites using solid-phase extraction (SPE). Identify phase I/II metabolites via LC-QTOF-MS, focusing on hydroxylation, demethylation, or glucuronidation. Compare fragmentation patterns with reference standards and databases (e.g., HMDB). Report metabolic stability (% parent compound remaining) .

Advanced: How can computational methods predict structure-activity relationships (SAR) for 1-Phenyltryptamine derivatives?

Answer:

- Molecular docking : Use AutoDock Vina to model ligand-receptor interactions (e.g., 5-HT homology models).

- QSAR : Build regression models with descriptors (logP, polar surface area) from ChemAxon. Validate with leave-one-out cross-validation (R > 0.7).

- MD simulations : Assess binding stability (GROMACS) over 100 ns trajectories.

Benchmark predictions against experimental IC data and publish code repositories (e.g., GitHub) for transparency .

Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays involving 1-Phenyltryptamine?

Answer:

- Standardized protocols : Pre-train personnel and calibrate equipment (e.g., pipettes, plate readers).

- Reference standards : Include internal controls (e.g., a stable analog) in each assay plate.

- Blinded analysis : Assign compound codes to avoid bias.

- Data normalization : Express results as % of control response. Use Z-factor metrics to validate assay robustness (>0.5 acceptable) .

Basic: How should researchers address solubility challenges for 1-Phenyltryptamine in aqueous assays?

Answer:

Test co-solvents (DMSO ≤1%, cyclodextrins) or sonication for dispersion. Determine solubility via shake-flask method: saturate buffer (pH 7.4) with compound, filter, and quantify supernatant via UV-Vis. For cell-based assays, confirm absence of cytotoxicity from solvents via MTT assays .

Methodological Notes

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit spectra in repositories like ChemSpider .

- Ethical Compliance : For in vivo studies, obtain IACUC approval and follow ARRIVE guidelines .

- Conflict Resolution : Use Open Science Framework (OSF) to pre-register hypotheses and share negative results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.